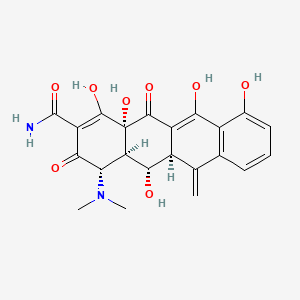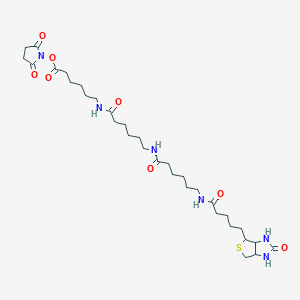
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is a chemical compound known for its ability to react with thiols to form mixed disulfides . It has a molecular formula of C32H52N6O7S and a molecular weight of 680.86 . This compound is primarily used in research settings, particularly in the study of receptor channels and permeases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide typically involves the reaction of biotin with caproylaminocaproylaminocaproyl and N-hydroxysuccinimide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure proper solubility and reactivity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves maintaining stringent reaction conditions and using high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly with thiols. This reaction leads to the formation of mixed disulfides .
Common Reagents and Conditions: The common reagents used in these reactions include thiols and organic solvents like DMF and DMSO. The reaction conditions typically involve room temperature and a moisture-free environment to prevent hydrolysis .
Major Products Formed: The major product formed from the reaction of this compound with thiols is a mixed disulfide, which is useful in probing the structures of receptor channels .
科学的研究の応用
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the structures of receptor channels such as the acetylcholine receptor channel and the gamma-aminobutyric acid (GABA) receptor channel . Additionally, it is employed in the study of lactose permeases . Its ability to form mixed disulfides with thiols makes it a valuable tool in these research areas .
作用機序
The mechanism of action of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide involves its reaction with thiols to form mixed disulfides. This reaction is specific and rapid, allowing researchers to probe the structures of various receptor channels and permeases . The molecular targets include thiol groups present in proteins and enzymes, which are crucial for the compound’s reactivity and effectiveness .
類似化合物との比較
Similar Compounds:
- N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide
- This compound (relative stereo)
Uniqueness: this compound is unique due to its specific reactivity with thiols, which allows for the formation of mixed disulfides. This property makes it particularly useful in studying receptor channels and permeases, setting it apart from other similar compounds .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHQNXWSOQGALQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52N6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)

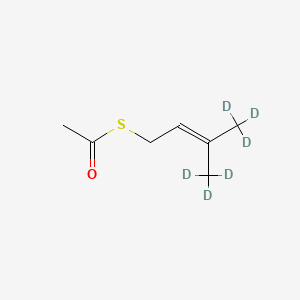
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

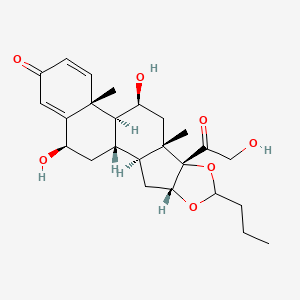
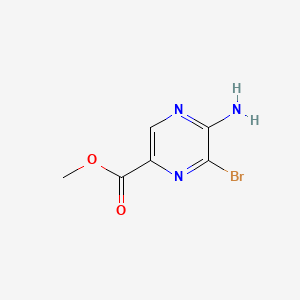


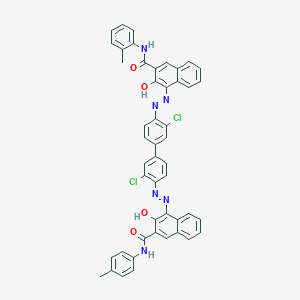
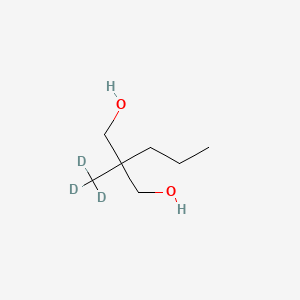
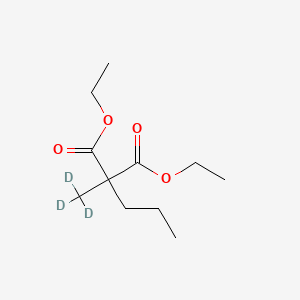
![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
